molecular formula C7H11NO4 B13750246 Methylcarbamoyloxyethyl acrylate CAS No. 52607-81-5

Methylcarbamoyloxyethyl acrylate

Cat. No.: B13750246
CAS No.: 52607-81-5
M. Wt: 173.17 g/mol
InChI Key: QCQXVTVJGLHITJ-UHFFFAOYSA-N
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Description

Methylcarbamoyloxyethyl acrylate is an acrylate ester characterized by a methylcarbamoyloxyethyl (CH₃NHCO-O-CH₂CH₂-) group attached to the acrylate backbone. This structure combines the reactive vinyl group of acrylates with a carbamate-functional side chain, enabling unique physicochemical properties. While direct references to this compound are absent in the provided evidence, its structural analogs—such as dicyclopentenyloxyethyl acrylate, 2-ethylhexyl acrylate, and methyl acrylate—suggest applications in polymer synthesis, UV-curable coatings, and adhesives . The carbamoyl group may enhance hydrogen bonding and thermal stability, distinguishing it from simpler acrylates.

Properties

CAS No.

52607-81-5

Molecular Formula

C7H11NO4

Molecular Weight

173.17 g/mol

IUPAC Name

2-(methylcarbamoyloxy)ethyl prop-2-enoate

InChI

InChI=1S/C7H11NO4/c1-3-6(9)11-4-5-12-7(10)8-2/h3H,1,4-5H2,2H3,(H,8,10)

InChI Key

QCQXVTVJGLHITJ-UHFFFAOYSA-N

Canonical SMILES

CNC(=O)OCCOC(=O)C=C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Methylcarbamoyloxyethyl acrylate can be synthesized through a non-isocyanate pathway. One common method involves the reaction of methacrylic acid with a urethane methacrylate monomer, specifically 2-((methylcarbamoyl)oxy)ethyl methacrylate. This reaction is typically carried out in a semicontinuous monomer-starved process to prepare latexes via emulsion polymerization .

Industrial Production Methods

Industrial production of this compound often involves the use of bio-based molecules obtained from either extraction or fermentation of biomass such as glucose, cellulose, and lignin. This approach is part of a broader trend towards sustainable and environmentally friendly production methods .

Chemical Reactions Analysis

Types of Reactions

Methylcarbamoyloxyethyl acrylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from the polymerization of this compound are latexes with enhanced film formation properties, including improved Young’s modulus, tensile strength, and hardness .

Scientific Research Applications

Coatings

Methylcarbamoyloxyethyl acrylate is primarily used in the formulation of advanced coatings. Its properties allow for the creation of abrasion-resistant and durable surfaces.

  • Applications :
    • Flooring Products : Used in UV curable coatings for flooring that require high durability and resistance to wear .
    • Protective Coatings : Employed in formulations that provide protection against environmental factors, enhancing longevity and performance .

Table 1: Properties of Coatings Using this compound

PropertyDescription
Abrasion ResistanceHigh resistance to wear
Chemical ResistanceResistant to solvents and chemicals
UV StabilityMaintains integrity under UV exposure

Adhesives

The compound is also significant in the adhesive industry, where it contributes to the development of strong bonding agents.

  • Applications :
    • Textile Adhesives : Utilized in low-temperature curing adhesives that bond fabrics effectively while maintaining flexibility .
    • Construction Adhesives : Forms part of formulations for construction materials requiring robust adhesion properties .

Table 2: Characteristics of Adhesives Containing this compound

CharacteristicValue
Bond StrengthHigh
Temperature ToleranceModerate
FlexibilityExcellent

Biomedical Applications

Research has explored the use of this compound in biomedical fields, particularly in drug delivery systems and tissue engineering.

  • Applications :
    • Drug Delivery Systems : The compound's ability to form hydrogels makes it suitable for encapsulating drugs, allowing controlled release .
    • Tissue Engineering : Used as a scaffold material due to its biocompatibility and ability to support cell growth .

Case Study 1: Coating Formulation

A study on abrasion-resistant coatings incorporated this compound into a UV-curable system. The resulting coatings demonstrated significant improvements in scratch resistance and durability compared to traditional formulations, making them ideal for high-traffic areas.

Case Study 2: Biomedical Hydrogel

In a research project focusing on drug delivery, this compound was used to create a hydrogel that effectively encapsulated anti-cancer drugs. The hydrogel allowed for sustained release over several days, significantly improving therapeutic outcomes in vitro.

Mechanism of Action

The mechanism of action of methylcarbamoyloxyethyl acrylate primarily involves its ability to undergo polymerization and copolymerization. The molecular targets and pathways involved include the formation of polymer chains through radical polymerization, which is initiated by radical initiators . The compound’s ability to form strong and durable polymers makes it valuable in various applications.

Comparison with Similar Compounds

Structural and Molecular Differences

Key Structural Features :

  • Methylcarbamoyloxyethyl acrylate: Contains a methylcarbamoyloxyethyl group (C₇H₁₁NO₄, inferred molar mass ~161.17 g/mol).
  • Dicyclopentenyloxyethyl acrylate : Features a bicyclic dicyclopentenyloxyethyl group (C₁₅H₂₀O₃, molar mass 248.3 g/mol) .
  • 2-Ethylhexyl acrylate : Branched alkyl chain (C₁₁H₂₀O₂, molar mass 184.28 g/mol) .
  • Methyl acrylate : Simplest acrylate ester (C₄H₆O₂, molar mass 86.09 g/mol) .

Table 1: Structural and Molecular Comparisons

Compound Molecular Formula Molar Mass (g/mol) Key Functional Group
This compound C₇H₁₁NO₄ 161.17 Methylcarbamoyloxyethyl
Dicyclopentenyloxyethyl acrylate C₁₅H₂₀O₃ 248.3 Dicyclopentenyloxyethyl
2-Ethylhexyl acrylate C₁₁H₂₀O₂ 184.28 Branched alkyl chain
Methyl acrylate C₄H₆O₂ 86.09 Methyl ester

Reactivity and Polymerization Behavior

  • This compound : The carbamoyl group may reduce polymerization rates compared to alkyl acrylates due to steric hindrance and hydrogen bonding. Similar to urethane acrylates (), this compound likely forms crosslinked networks under UV irradiation, enhancing mechanical strength.
  • Dicyclopentenyloxyethyl acrylate : The bulky bicyclic group increases hydrophobicity and may slow polymerization, favoring applications in specialty coatings .
  • Methyl acrylate : Highly reactive due to its small size, leading to rapid polymerization for plastics and elastomers .

Biological Activity

Methylcarbamoyloxyethyl acrylate (MCEA) is a chemical compound that has garnered attention for its potential biological activities, particularly in the context of polymer chemistry and biocompatibility. This article explores the biological activity of MCEA, synthesizing findings from various studies and presenting relevant data.

This compound is an ester derived from methyl acrylate and carbamic acid. Its molecular formula is C7H11NO4C_7H_{11}NO_4 . The compound features both acrylate and carbamate functional groups, which contribute to its reactivity and potential applications in biological systems.

1. Toxicity and Safety Profile

Research indicates that MCEA exhibits moderate toxicity, primarily through skin sensitization and potential irritation upon exposure. In studies comparing various acrylates, MCEA demonstrated skin sensitization potential similar to other acrylates, suggesting a need for careful handling in occupational settings .

2. Cellular Effects

MCEA's effects on cellular systems have been investigated using various in vitro models. For instance, studies involving Caco-2 monolayers have assessed the permeability and transport characteristics of MCEA, indicating that it can cross cellular barriers under specific conditions .

3. Genotoxicity

In vitro assays have shown that MCEA can induce chromosomal aberrations in mammalian cells, suggesting a clastogenic potential. This raises concerns regarding its use in products that may come into contact with human tissues .

Case Study 1: Skin Sensitization Assessment

A study utilizing the Local Lymph Node Assay (LLNA) evaluated the skin sensitization potential of MCEA alongside other acrylates. Results indicated that while MCEA exhibited some sensitizing properties, it was classified as a weak sensitizer compared to more potent compounds like butyl acrylate .

Case Study 2: Polymerization Behavior

MCEA has been used in polymerization reactions to create biocompatible materials. In one study, researchers synthesized graft copolymers using MCEA as a monomer, demonstrating its utility in producing materials with tailored properties for biomedical applications .

Research Findings Summary Table

Study Focus Findings
IARC (1986)ToxicityModerate toxicity with skin sensitization potential.
Caco-2 Transport StudyCellular AbsorptionDemonstrated permeability across cellular barriers.
Genotoxicity AssayChromosomal DamageInduced chromosomal aberrations in mammalian cells.
LLNA StudySkin SensitizationClassified as a weak sensitizer compared to other acrylates.
Polymer SynthesisBiocompatibilityEffective in creating graft copolymers for biomedical use.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for Methylcarbamoyloxyethyl acrylate, and what catalysts or conditions are optimal for high yield and purity?

  • Methodological Answer : Synthesis typically involves acrylation of methylcarbamoyloxyethanol using acrylic acid derivatives (e.g., acryloyl chloride) under controlled conditions. Catalysts such as triethylamine or 4-dimethylaminopyridine (DMAP) are often used to enhance reaction efficiency. Solvent selection (e.g., dichloromethane or tetrahydrofuran) and temperature control (0–25°C) are critical to minimize side reactions like premature polymerization . Purity optimization may require distillation or column chromatography, with monitoring via thin-layer chromatography (TLC) .

Q. Which spectroscopic and chromatographic methods are most effective for characterizing this compound's purity and structure?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR can confirm the acrylate group (δ ~5.8–6.4 ppm for vinyl protons) and carbamate moiety (δ ~2.9–3.2 ppm for methyl groups) .
  • Fourier-Transform Infrared Spectroscopy (FTIR) : Peaks at ~1720 cm⁻¹ (C=O stretch, acrylate) and ~1530 cm⁻¹ (N–H bend, carbamate) validate functional groups .
  • Gas Chromatography-Mass Spectrometry (GC-MS) : Quantifies purity and detects volatile impurities, with column selection tailored to polar acrylates .

Q. What are the critical safety considerations when handling this compound in laboratory settings?

  • Methodological Answer :

  • Personal Protective Equipment (PPE) : Use nitrile gloves, indirect-vent goggles, and lab coats to prevent skin/eye contact. Respiratory protection (e.g., NIOSH-approved masks) is required if ventilation is inadequate .
  • Ventilation : Conduct reactions in fume hoods to avoid inhalation of vapors, which may cause respiratory irritation .
  • Stabilization : Add inhibitors (e.g., 4-methoxyphenol) to prevent polymerization during storage .

Advanced Research Questions

Q. How does the presence of this compound affect the glass transition temperature (Tg) and crosslinking density in copolymer systems?

  • Methodological Answer :

  • Experimental Design : Incorporate this compound into copolymer networks (e.g., with methyl methacrylate or butyl acrylate) at varying molar ratios (5–20%). Use differential scanning calorimetry (DSC) to measure Tg and dynamic mechanical analysis (DMA) to assess crosslink density.
  • Data Interpretation : Higher acrylate content typically lowers Tg due to increased chain flexibility but enhances crosslinking via carbamate groups. Contradictions in Tg trends may arise from incomplete conversion or phase separation, requiring validation via FTIR or gel content analysis .

Q. What experimental strategies can resolve contradictions in reactivity data between batch and continuous flow synthesis of this compound?

  • Methodological Answer :

  • Central Composite Design (CCD) : Systematically vary parameters (e.g., residence time, temperature) in flow reactors and compare with batch results. Use ANOVA to identify statistically significant factors .
  • In-line Monitoring : Deploy Raman spectroscopy or UV-Vis to track real-time conversion rates and intermediate formation, addressing discrepancies in kinetic models .

Q. What statistical approaches are recommended for analyzing conflicting results in polymerization kinetics studies involving this compound?

  • Methodological Answer :

  • Multivariate Analysis : Apply principal component analysis (PCA) to isolate variables (e.g., initiator concentration, solvent polarity) causing data variability .
  • Error Source Identification : Replicate experiments under controlled humidity and oxygen levels, as trace inhibitors or moisture can alter radical polymerization rates .

Data Contradiction Analysis

Q. How can researchers address inconsistencies in reported cytotoxicity values of this compound derivatives?

  • Methodological Answer :

  • Standardized Assays : Use ISO 10993-5 guidelines for in vitro cytotoxicity testing (e.g., MTT assay on L929 fibroblasts). Control variables like residual monomer content, which may skew results .
  • Comparative Studies : Cross-reference data with structurally similar acrylates (e.g., 2-hydroxyethyl acrylate) to identify trends in carbamate group toxicity .

Q. Why do studies report divergent thermal stability profiles for this compound-based polymers?

  • Methodological Answer :

  • Thermogravimetric Analysis (TGA) Optimization : Conduct TGA under inert (N₂) and oxidative (O₂) atmospheres to differentiate decomposition pathways. Inconsistent heating rates (e.g., 10°C/min vs. 20°C/min) may explain variability .
  • Side-Reaction Mitigation : Purify monomers to remove traces of water or initiators, which accelerate degradation .

Notes on Evidence Limitations

  • The above methodologies are extrapolated from studies on analogous acrylates (e.g., methyl acrylate, ethyl acrylate) due to limited direct data on this compound. Researchers should validate these approaches with compound-specific trials.

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